molecular formula C23H22N6O6 B039823 10-Propargyl-5-deazafolic acid CAS No. 115722-29-7

10-Propargyl-5-deazafolic acid

Katalognummer B039823
CAS-Nummer: 115722-29-7
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: ZMGMVJDUIACEOB-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Propargyl-5-deazafolic acid (PDA) is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a folate analogue that has been synthesized to target folate receptor alpha (FRα), which is overexpressed in various types of cancer cells. PDA has shown promising results in preclinical studies as an anticancer agent, and its unique chemical structure and mechanism of action make it a potential candidate for further research and development.

Wirkmechanismus

10-Propargyl-5-deazafolic acid exerts its anticancer activity by inhibiting the enzymatic activity of thymidylate synthase (TS), which is a key enzyme in the de novo synthesis of thymidine, an essential component of DNA. This compound binds to FRα on the surface of cancer cells and is internalized via receptor-mediated endocytosis. Once inside the cell, this compound is converted to its active form, which then inhibits TS and leads to the depletion of intracellular thymidine levels. This results in DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for cancer cell survival and metastasis. Moreover, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 10-Propargyl-5-deazafolic acid is its selectivity for cancer cells that overexpress FRα. This allows for targeted therapy and reduces the risk of toxicity to normal cells. Moreover, this compound has shown synergistic effects with conventional chemotherapeutic agents, which may enhance the efficacy of cancer treatment. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on 10-Propargyl-5-deazafolic acid. One potential avenue is the development of this compound-based drug conjugates, which can enhance the selectivity and efficacy of cancer therapy. Another direction is the investigation of this compound as a potential therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound's anticancer activity and to optimize its chemical structure for enhanced potency and selectivity.

Synthesemethoden

10-Propargyl-5-deazafolic acid can be synthesized through a multistep process that involves the conversion of commercially available starting materials. The synthesis begins with the preparation of 2-amino-4,6-dichloropyrimidine, which is then reacted with propargylamine to form 2-amino-4,6-dichloro-5-propargylpyrimidine. This intermediate is then treated with sodium hydride and methyl 5-formyl-2,4-dioxopentanoate to yield this compound.

Wissenschaftliche Forschungsanwendungen

10-Propargyl-5-deazafolic acid has been extensively studied for its potential application as an anticancer agent. It has been shown to selectively target cancer cells that overexpress FRα, which is a promising target for cancer therapy. This compound has demonstrated potent antitumor activity in various preclinical models, including ovarian, breast, lung, and pancreatic cancer. Moreover, this compound has been shown to enhance the efficacy of conventional chemotherapeutic agents, such as paclitaxel and cisplatin, in cancer cells that are resistant to these drugs.

Eigenschaften

CAS-Nummer

115722-29-7

Molekularformel

C23H22N6O6

Molekulargewicht

478.5 g/mol

IUPAC-Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22N6O6/c1-2-9-29(12-13-10-16-19(25-11-13)27-23(24)28-21(16)33)15-5-3-14(4-6-15)20(32)26-17(22(34)35)7-8-18(30)31/h1,3-6,10-11,17H,7-9,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,24,25,27,28,33)/t17-/m0/s1

InChI-Schlüssel

ZMGMVJDUIACEOB-KRWDZBQOSA-N

Isomerische SMILES

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C#CCN(CC1=CC2=C(N=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Kanonische SMILES

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Synonyme

10-propargyl-5-deazafolic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.